molecular formula C9H10N2 B13660218 3-Isopropylisonicotinonitrile

3-Isopropylisonicotinonitrile

Cat. No.: B13660218
M. Wt: 146.19 g/mol
InChI Key: BXLMQBMNIDNHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropylisonicotinonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of isonicotinonitrile, featuring an isopropyl group attached to the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylisonicotinonitrile typically involves the reaction of isonicotinonitrile with isopropyl halides under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium carbonate (K2CO3) as the base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropylisonicotinonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Substitution reactions often require strong bases or acids, depending on the desired product.

Major Products Formed:

    Oxidation: Formation of isonicotinic acid derivatives.

    Reduction: Formation of 3-isopropylisonicotinamines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Isopropylisonicotinonitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Isopropylisonicotinonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form amides or acids, which may interact with enzymes or receptors in biological systems. The isopropyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity.

Comparison with Similar Compounds

    Isonicotinonitrile: The parent compound without the isopropyl group.

    3-Methylisonicotinonitrile: A similar compound with a methyl group instead of an isopropyl group.

    3-Ethylisonicotinonitrile: A compound with an ethyl group at the same position.

Comparison: 3-Isopropylisonicotinonitrile is unique due to the presence of the isopropyl group, which can significantly alter its chemical and biological properties compared to its analogs. The isopropyl group can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

3-propan-2-ylpyridine-4-carbonitrile

InChI

InChI=1S/C9H10N2/c1-7(2)9-6-11-4-3-8(9)5-10/h3-4,6-7H,1-2H3

InChI Key

BXLMQBMNIDNHOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CN=C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.